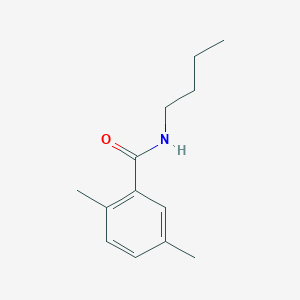
N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide, also known as BMA-10, is a synthetic compound that has gained significant interest in the field of medicinal chemistry due to its potential as a therapeutic agent. BMA-10 belongs to the class of indole-based compounds and has been studied for its pharmacological properties, including its ability to modulate the activity of certain receptors in the brain.
Mechanism of Action
N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide acts as a partial agonist at the serotonin 5-HT1A receptor, which means that it can activate the receptor to a certain extent but not fully. This partial activation results in a decrease in the firing rate of certain neurons in the brain, leading to an overall decrease in anxiety and an improvement in mood.
Biochemical and physiological effects:
Studies have shown that this compound can modulate the activity of several neurotransmitter systems in the brain, including serotonin, dopamine, and norepinephrine. This compound has been shown to increase the levels of these neurotransmitters in certain regions of the brain, leading to an overall improvement in mood and a decrease in anxiety.
Advantages and Limitations for Lab Experiments
One of the advantages of using N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide in lab experiments is its specificity for the serotonin 5-HT1A receptor. This specificity allows researchers to study the effects of this compound on this receptor without the interference of other neurotransmitter systems. However, one of the limitations of using this compound in lab experiments is its limited solubility in water, which can make it difficult to administer in certain experimental models.
Future Directions
There are several future directions for the study of N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide. One area of research involves the development of more potent and selective analogs of this compound that can be used as therapeutic agents for the treatment of neurological disorders. Another area of research involves the study of the long-term effects of this compound on the brain and its potential as a neuroprotective agent. Additionally, the use of this compound in combination with other drugs for the treatment of neurological disorders is an area of research that warrants further investigation.
Synthesis Methods
The synthesis of N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide involves a series of chemical reactions that require specialized equipment and expertise. The most commonly used method for synthesizing this compound is through the reaction of 1-benzyl-3-methylindole-2-carboxylic acid with 4-morpholineethanamine in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC). The resulting product is then purified using various chromatographic techniques to obtain the final compound.
Scientific Research Applications
N-(1-benzyl-3-methyl-1H-indol-2-yl)-2-(4-morpholinyl)acetamide has been the subject of several scientific studies due to its potential as a therapeutic agent. One of the most promising areas of research involves the use of this compound as a treatment for neurological disorders such as depression and anxiety. This compound has been shown to modulate the activity of certain receptors in the brain, including the serotonin 5-HT1A receptor, which is involved in the regulation of mood and anxiety.
properties
IUPAC Name |
N-(1-benzyl-3-methylindol-2-yl)-2-morpholin-4-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H25N3O2/c1-17-19-9-5-6-10-20(19)25(15-18-7-3-2-4-8-18)22(17)23-21(26)16-24-11-13-27-14-12-24/h2-10H,11-16H2,1H3,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FHOYQMBSNCSJOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=CC=CC=C12)CC3=CC=CC=C3)NC(=O)CN4CCOCC4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H25N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-chloro-N-{[1-(2-methoxyethyl)pyrrolidin-3-yl]methyl}-N,3-dimethylbenzamide](/img/structure/B5412404.png)
![N'-[(5-bromo-2-thienyl)methylene]-6-tert-butyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carbohydrazide](/img/structure/B5412415.png)
![4-({[(4-methylphenyl)amino]carbonyl}amino)benzamide](/img/structure/B5412418.png)
![1'-[(7-methyl-1-benzofuran-2-yl)carbonyl]spiro[indole-3,4'-piperidin]-2(1H)-one](/img/structure/B5412425.png)
![1-[(4-methylphenyl)acetyl]-4-(methylsulfonyl)piperazine](/img/structure/B5412435.png)
![N-[(3-ethylisoxazol-5-yl)methyl]-N-methyl-2-pyridin-3-ylpyrimidine-5-carboxamide](/img/structure/B5412436.png)
![N~2~-(2-methoxyethyl)-N~4~-[2-(1H-pyrazol-4-yl)ethyl]-6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepine-2,4-diamine](/img/structure/B5412442.png)
![6-{4-[(2,5-dimethylphenyl)sulfonyl]-1-piperazinyl}-N-(5-methyl-2-pyridinyl)-3-pyridazinamine](/img/structure/B5412445.png)
![7-(4-isopropylphenyl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5412456.png)
![6-[4-(allyloxy)-3-methoxybenzylidene]-5-imino-2-(1-phenylpropyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5412464.png)

![4-{5-bromo-2-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-phenyl-1,3-oxazol-5(4H)-one](/img/structure/B5412504.png)
![6-{4-[2-(2,4-dimethylphenoxy)ethoxy]-3-ethoxybenzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5412511.png)
![N'-[(3S*,4R*)-4-ethoxytetrahydrofuran-3-yl]-N-methyl-N-phenylethanediamide](/img/structure/B5412516.png)